Heptafluoropropylpentafluorethylether

Übersicht

Beschreibung

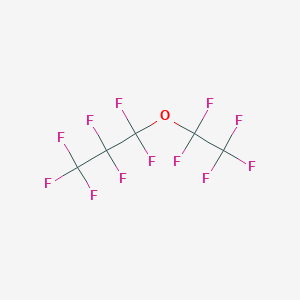

Heptafluoropropyl pentafluoroethyl ether: is a colorless liquid with the molecular formula C5F12O. It is widely used in the synthesis of fluorinated compounds due to its excellent chemical stability and low toxicity. This compound plays a crucial role in various industries, including pharmaceuticals, electronics, and aerospace.

Wissenschaftliche Forschungsanwendungen

Chemistry

HFPEE serves as a solvent and reagent in the synthesis of fluorinated compounds. Its ability to dissolve a wide range of materials makes it valuable in developing new chemical entities.

Biology

In biological research, HFPEE is employed to study interactions involving fluorinated molecules. Notably, it has shown potential as an inhibitor for Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), with selectivity demonstrated in various studies:

| Compound Type | Inhibition Value (μM) | Selectivity |

|---|---|---|

| Heptafluoropropyl ketone | 0.0006 | Selective for GVIA iPLA2 |

| Pentafluoroethyl ketone | 0.0010 | Less selective |

These findings suggest HFPEE derivatives could be developed into therapeutic agents targeting inflammatory diseases.

Medicine

HFPEE is utilized in pharmaceutical development and medical imaging agents due to its favorable properties. Its role in enhancing drug solubility and stability is critical for formulating effective therapies.

Electronics

The compound's excellent insulating properties make it suitable for applications in electronics, particularly in high-performance materials where chemical resistance and thermal stability are paramount.

Aerospace

In the aerospace sector, HFPEE is used for lining chemical storage tanks and manufacturing components that require high durability and resistance to harsh environments.

Anti-inflammatory Research

A study highlighted the anti-inflammatory effects of heptafluoropropyl derivatives in acute inflammation models, indicating potential therapeutic applications in treating inflammatory diseases.

Antifungal Activity

Research has shown that certain fluorinated compounds exhibit antifungal properties by disrupting fungal cell membranes, attributed to their unique interactions with biological systems.

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of novel trifluorovinyl ether polymers .

Mode of Action

It is known that trifluorovinyl ether polymers, which include heptafluoropropyl pentafluoroethyl ether, are synthesized to overcome the high chemical and thermal stabilities commonly associated with fluoropolymers .

Biochemical Pathways

It is known that the polymerization mechanism of trifluorovinyl ether polymers, including heptafluoropropyl pentafluoroethyl ether, is complex, resulting in β-scission termination/chain transfer .

Pharmacokinetics

It is known that this compound has a predicted boiling point of 383±400 °C and a predicted density of 1660±006 g/cm3 .

Result of Action

It is known that the polymerization of trifluorovinyl ether polymers, including heptafluoropropyl pentafluoroethyl ether, results in new polymers with enhanced solubility in common organic solvents and improved processibility .

Action Environment

It is known that this compound is used in diverse applications, from lining chemical storage tanks to vascular grafts , suggesting that it is stable under a variety of environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of heptafluoropropyl pentafluoroethyl ether typically involves the reaction of heptafluoropropyl alcohol with pentafluoroethyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of heptafluoropropyl pentafluoroethyl ether is scaled up using similar synthetic routes. The process involves the continuous flow of reactants through a reactor system, where the reaction conditions are carefully monitored to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Heptafluoropropyl pentafluoroethyl ether undergoes various types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions with various nucleophiles.

Major Products Formed:

Oxidation: Produces fluorinated carboxylic acids and other oxidized derivatives.

Reduction: Results in the formation of heptafluoropropyl pentafluoroethyl alcohol.

Substitution: Leads to the formation of various fluorinated ethers and esters.

Vergleich Mit ähnlichen Verbindungen

Heptafluoropropyl pentafluoroethyl ether is compared with other similar compounds, highlighting its uniqueness. Some similar compounds include:

Perfluorooctanoic acid (PFOA): Used in the production of Teflon and other fluoropolymers.

Perfluorobutane sulfonic acid (PFBS): Employed in firefighting foams and other applications.

Perfluorohexane: Utilized in various industrial processes.

Heptafluoropropyl pentafluoroethyl ether stands out due to its superior chemical stability, low toxicity, and versatility in various applications.

Biologische Aktivität

Heptafluoropropyl pentafluoroethyl ether (HFPEE) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its interactions with enzymes, potential therapeutic applications, and associated case studies.

HFPEE is characterized by its highly fluorinated structure, which contributes to its distinct physical and chemical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and reactivity in biological systems.

Enzyme Inhibition

Research indicates that derivatives of HFPEE demonstrate significant inhibitory effects on various phospholipases, particularly Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). For instance, studies have shown that heptafluoropropyl ketones exhibit potent inhibition with an value as low as 0.0006 μM, indicating a strong binding affinity to the enzyme .

Table 1: Inhibition Potency of Heptafluoropropyl Derivatives

| Compound Type | Value (μM) | Selectivity |

|---|---|---|

| Heptafluoropropyl ketone | 0.0006 | Selective for GVIA iPLA2 |

| Pentafluoroethyl ketone | 0.0010 | Less selective |

| Other polyfluoro ketones | Varies | Non-selective |

The selectivity of these compounds is crucial for therapeutic applications, as it minimizes off-target effects.

Lipophilicity and Bioavailability

The lipophilicity of HFPEE derivatives is significantly influenced by their perfluoroalkyl groups. Research suggests that modifying these groups can drastically alter their bioavailability and interaction with biological membranes . This property is essential for drug design as it affects the absorption and distribution of the compound within biological systems.

Therapeutic Applications

- Anti-inflammatory Effects : A study highlighted the anti-inflammatory potential of heptafluoropropyl derivatives in models of acute inflammation. The compounds were shown to reduce inflammatory markers significantly, suggesting a possible role in treating inflammatory diseases .

- Antifungal Activity : Another investigation reported that certain fluorinated compounds exhibited antifungal properties against various strains of fungi. The mechanism appears to involve disruption of fungal cell membranes, attributed to the unique interactions facilitated by the fluorinated moieties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of an aromatic ring in conjunction with fluorinated chains enhances enzyme-inhibitory activity. Compounds lacking this structural feature generally show reduced efficacy against GVIA iPLA2. The optimal distance between the aromatic system and the carbonyl group was found to be four carbons, facilitating effective binding within the enzyme's active site .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F12O/c6-1(7,2(8,9)10)4(14,15)18-5(16,17)3(11,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVRDNKKIWCSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892066 | |

| Record name | 1-(Perfluoroethoxy)perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless viscous liquid; [Ford Motor MSDS] | |

| Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,1,2,2,2-pentafluoroethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

60164-51-4, 66840-50-4 | |

| Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,1,2,2,2-pentafluoroethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060164514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]], .alpha.-(1,1,2,2,2-pentafluoroethyl)-.omega.-[tetrafluoro(trifluoromethyl)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Perfluoroethoxy)perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]], α-(1,1,2,2,2-pentafluoroethyl)-ω-[tetrafluoro(trifluoromethyl)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.